钆(III)高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

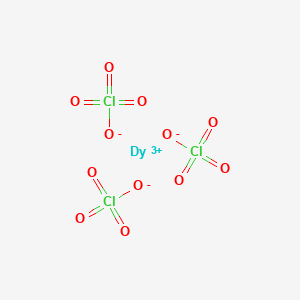

Dysprosium(3+) perchlorate is a useful research compound. Its molecular formula is Cl3DyO12 and its molecular weight is 460.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dysprosium(3+) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium(3+) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磁弛豫研究

钆(III)高氯酸盐用于研究镧系元素螺旋体的慢磁弛豫。 这些研究对于理解磁各向异性和单分子磁体 (SMM) 的行为至关重要,单分子磁体 (SMM) 在高密度存储设备和量子计算中具有潜在的应用 .

发光分子纳米磁体

该化合物在创建发光分子纳米磁体方面起着重要作用。 通过将扩展的有机阳离子掺入钆(III)硼氢化物中,研究人员可以实现发光的 SMM,这提供了对磁各向异性和发射的磁切换的见解 .

储氢研究

钆(III)高氯酸盐因其在储氢方面的潜力而受到研究。 该化合物与硼氢化物形成配合物的能力使其成为研究储氢特性的候选者,这是可持续能源解决方案的重要研究领域 .

光致发光

该化合物由于 f–f 电子跃迁而表现出黄色的室温光致发光。 这种性质对于开发新型发光材料很有价值,并且可能在光电子学和显示技术中具有应用 .

生物吸附和环境修复

研究人员对钆(III)高氯酸盐的生物吸附特性进行了研究,以用于环境修复。 该化合物与各种生物材料的相互作用可以帮助从水源中去除重金属和其他污染物 .

配位化学

钆(III)高氯酸盐用于配位化学,以合成具有有机配体的全新配合物。 研究这些配合物的结构特性以及它们在催化和材料科学中的潜在应用 .

作用机制

Target of Action

Dysprosium(III) perchlorate, also known as dysprosium(3+);triperchlorate or Dysprosium(3+) perchlorate, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.

Mode of Action

The mode of action of Dysprosium(III) perchlorate is similar to that of other perchlorate compounds. It acts as a competitive inhibitor of iodine uptake by the thyroid gland . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .

Biochemical Pathways

The primary biochemical pathway affected by Dysprosium(III) perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, it disrupts the production of thyroid hormones, thyroxine (T4), and tri-iodothyronine (T3), which are essential for various physiological processes .

Pharmacokinetics

It is known that perchlorate compounds are water-soluble and can be rapidly incorporated into aquatic ecosystems

Result of Action

The inhibition of iodine uptake by Dysprosium(III) perchlorate can lead to a decrease in the production of thyroid hormones. This can result in hypothyroidism , a condition characterized by fatigue, weight gain, and depression, among other symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dysprosium(III) perchlorate. For instance, its persistence in the environment and slow degradation rate can lead to long-term exposure . Furthermore, its presence in water bodies can lead to bioaccumulation in leafy vegetables, posing a risk to human health .

属性

IUPAC Name |

dysprosium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHOIIJUAAORW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14017-53-9 |

Source

|

| Record name | Dysprosium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What insights can molecular dynamics simulations provide about the behavior of Dysprosium(III) salts like Dysprosium(III) perchlorate in solutions?

A1: Molecular dynamics (MD) simulations can help us understand the microscopic behavior of Dysprosium(III) salts in solutions. In the provided research, MD simulations were coupled with Extended X-ray Absorption Fine Structure (EXAFS) data to determine accurate distances between Dysprosium(III) and surrounding atoms in solution. [] This information, along with data on the solution's structure and dynamics derived from the simulations, can be used to refine parameters for thermodynamic models like the Binding Mean Spherical Approximation (BIMSA) theory. This approach allows for a more accurate prediction of macroscopic thermodynamic properties, such as osmotic coefficients, which are important for understanding the behavior of Dysprosium(III) perchlorate solutions at various concentrations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

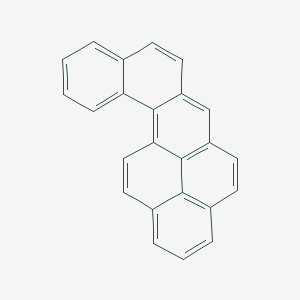

![Dibenzo[a,j]perylene](/img/structure/B87010.png)